7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one is a complex organic molecule that features a combination of silyl ether and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by the formation of the chromenone core through cyclization reactions. The reaction conditions often involve the use of bases such as imidazole or pyridine and solvents like methylene chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one: can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one involves its interaction with specific molecular targets. The silyl ether group can protect hydroxyl groups during chemical reactions, while the chromenone core can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and affect cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(diphenyl)silyl chloride: Used as a protecting group for hydroxyl groups.
Chromenone derivatives: Similar core structure with varying substituents.
Uniqueness
The uniqueness of 7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one lies in its combination of a silyl ether protecting group with a chromenone core. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C32H36O8Si |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
7-[6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3 |
InChI Key |
YTHDSJIOVBDTQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.